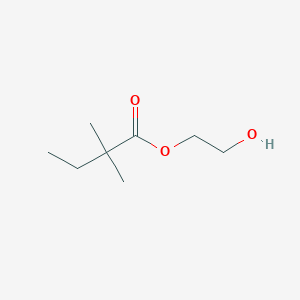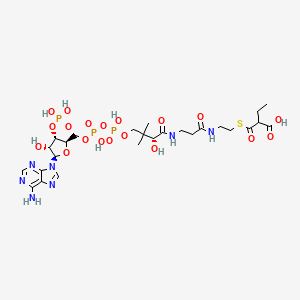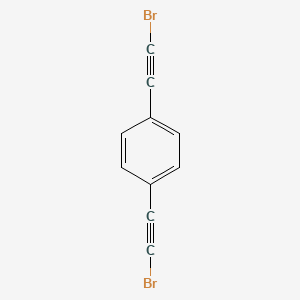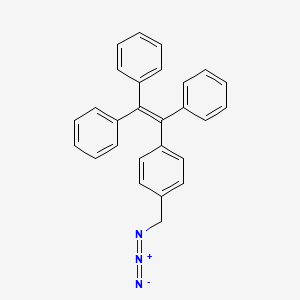
Acetic acid;tetrabutylazanium;acetate
Vue d'ensemble
Description
Acetic acid;tetrabutylazanium;acetate is a useful research compound. Its molecular formula is C20H43NO4 and its molecular weight is 361.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotechnological Applications
Acetic acid serves as a critical carbon source in microbial processes, enhancing biochemical production through metabolic engineering. For instance, in the production of isobutanol from acetate, engineered Escherichia coli demonstrated increased acetate utilization and isobutanol production. This approach represents a significant step towards the biochemical production using acetate as a sole carbon source, highlighting acetic acid's potential in sustainable bioproduction processes (Song et al., 2018).
Microbial Metabolism
Acetic acid influences the microbial metabolism, offering insights into microbial adaptation and tolerance mechanisms. Research in Saccharomyces cerevisiae and Zygosaccharomyces bailii has provided a comprehensive understanding of molecular targets, signaling pathways, and mechanisms underlying tolerance to acetic acid. This knowledge has practical implications in preventing yeast spoilage in acidic foods and beverages and in engineering more robust microbial strains for industrial applications (Palma et al., 2018).
Antimicrobial Applications
The antimicrobial properties of acetic acid are well-documented, particularly its activity against biofilm-producing pathogens relevant to burns patients. Acetic acid has shown efficacy in inhibiting planktonic growth, preventing biofilm formation, and eradicating pre-formed biofilms of various pathogens, making it a valuable agent in the treatment of infections in burns patients (Halstead et al., 2015).
Mécanisme D'action
Target of Action
Tetrabutylammonium diacetate (TBAAc) is a phase transfer catalyst . It is a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Therefore, the primary targets of TBAAc are sulfonates and allylic halides.
Mode of Action
TBAAc interacts with its targets (sulfonates and allylic halides) through SN2 substitution reactions . In these reactions, the acetate ion from TBAAc acts as a nucleophile, attacking the electrophilic carbon in the sulfonates or allylic halides. This results in the displacement of the sulfonate or halide group and the formation of corresponding acetates .
Biochemical Pathways
It is known that tbaac can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols . It can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Result of Action
The primary result of TBAAc’s action is the formation of acetates from sulfonates and allylic halides . This transformation is useful in various chemical synthesis processes, including the production of propargylic alcohols and the facilitation of Sonogashira and Heck reactions .
Action Environment
The action of TBAAc can be influenced by various environmental factors. For instance, its solubility in organic solvents makes it an effective alternative for sodium acetate . Additionally, it can act as an efficient zwitterionic solvent in many organic transformations under molten conditions . Therefore, the action, efficacy, and stability of TBAAc can be significantly affected by the solvent used and the temperature of the reaction environment.
Analyse Biochimique
Biochemical Properties
Tetrabutylammonium diacetate is known to be a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Additionally, Tetrabutylammonium diacetate can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Molecular Mechanism
The molecular mechanism of Tetrabutylammonium diacetate primarily involves its role as a source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . This indicates that Tetrabutylammonium diacetate may interact with these molecules at a molecular level, potentially influencing their biochemical properties.
Metabolic Pathways
Given its role as a source of nucleophilic acetate ion for SN2 substitution reactions , it is plausible that this compound could interact with enzymes or cofactors involved in these reactions.
Propriétés
IUPAC Name |
acetic acid;tetrabutylazanium;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWKMCJTQJDLF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















